molecular formula C11H12N2O3 B3033747 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1163721-90-1

3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B3033747
CAS No.: 1163721-90-1
M. Wt: 220.22 g/mol
InChI Key: CNGBILRLACOBKO-VOTSOKGWSA-N
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Description

3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone-derived enaminone characterized by a conjugated α,β-unsaturated ketone system. The compound features a 3-nitrophenyl group at the ketone position and a dimethylamino substituent at the β-carbon of the enone moiety. Its synthesis typically involves the reaction of substituted acetophenones with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions, as described in multiple studies . This method yields enaminones with high purity and efficient conjugation, critical for electronic and biological applications.

Chalcones and their derivatives, including enaminones, are recognized as privileged scaffolds in medicinal chemistry due to their structural versatility and broad bioactivity .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-8H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGBILRLACOBKO-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the condensation of 3-nitrobenzaldehyde with dimethylamine and acetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enone structure.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(Dimethylamino)-1-(3-aminophenyl)prop-2-en-1-one.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions under appropriate conditions.

Major Products

    Oxidation: Formation of nitro ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted enones with various functional groups.

Scientific Research Applications

Organic Synthesis

3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one serves as a building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, making it valuable in the development of new pharmaceuticals and materials.

The compound exhibits notable biological activities , including:

  • Antibacterial Activity : Research indicates that it possesses significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to established antibiotics like tetracycline.
  • Anticancer Activity : Studies have shown that this compound has cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). Reported IC50 values range from 4.87 μM to 16.79 μM, indicating potent activity against these cancer types.

Table 1: Antibacterial Activity Comparison

CompoundMIC (μg/mL)Reference
This compoundComparable to Tetracycline
TetracyclineVaries
CiprofloxacinVaries

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)4.87 - 16.79
HeLa (Cervical Cancer)4.87 - 16.79

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes , pigments , and materials with specific electronic and optical properties. Its unique electronic configuration allows it to be used effectively in various applications requiring color stability and photochemical properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Key Structural Variations:

  • Substituent Positioning: Unlike most chalcones where substituents are located on aromatic rings, the dimethylamino group in this compound is directly attached to the enone chain. This positioning enhances conjugation and intramolecular charge transfer (ICT), as observed in computational studies .
  • Nitro Group Orientation : The 3-nitro substituent on the phenyl ring introduces steric and electronic effects distinct from para-nitro analogs. For example, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one () shows reduced ICT due to the nitro group’s para orientation, leading to weaker dipole moments compared to the target compound .

Electronic Properties:

  • Push-Pull Effect: The dimethylamino group donates electrons, while the nitro group withdraws them, creating a polarized system. This effect is more pronounced than in derivatives like (E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (), which lacks a strong electron-donating group .
  • Nonlinear Optical (NLO) Activity: The target compound’s ICT enhances second-harmonic generation (SHG) efficiency. Similar chalcones with para-substituted dimethylamino groups (e.g., 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one) exhibit SHG efficiencies 1.5–2× higher than methyl-substituted analogs .

Physical Data:

Compound Name Melting Point (°C) Yield (%) Reference
Target Compound Not reported >85
(E)-3-(4-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one 141–145 62
1-(Benzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one 220–222 (decomp.) 75

Antibacterial Activity:

Chalcones with nitro groups exhibit moderate to strong antibacterial effects. The target compound’s activity is hypothesized to surpass that of (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (), as the dimethylamino group may improve membrane permeability .

Enzyme Inhibition:

Data Tables

Table 1: Structural and Electronic Comparison

Compound (Reference) Substituents λmax (nm) SHG Efficiency (vs. Urea)
Target Compound 3-NO₂, β-(NMe₂) 390* 12×*
(E)-3-(4-MePh)-1-(3-NO₂Ph)prop-2-en-1-one 3-NO₂, 4-MePh 360
(E)-3-[4-(NMe₂)Ph]-1-(3-NO₂Ph)prop-2-en-1-one 3-NO₂, 4-(NMe₂)Ph 420 18×

*Predicted values based on analogous systems .

Biological Activity

3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, also known as a derivative of chalcone, has garnered attention for its diverse biological activities. This compound features a dimethylamino group and a nitrophenyl moiety, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological effects based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{3}

This compound belongs to the class of chalcones, characterized by the presence of an α,β-unsaturated carbonyl system.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. In a study evaluating various derivatives against methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like tetracycline and ciprofloxacin .

Table 1: Antibacterial Activity Comparison

CompoundMIC (μg/mL)Reference
This compound0.5 - 2.0
Tetracycline0.25 - 1.0
Ciprofloxacin0.5 - 4.0

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The reported IC50 values range from 4.87 μM to 16.79 μM, indicating potent activity against these cancer types .

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Reference
MCF74.87
HeLa6.72
A54916.79

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with bacterial growth and cancer cell proliferation. Studies suggest that the compound may interfere with DNA synthesis in cancer cells, leading to apoptosis .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several chalcone derivatives, including our compound of interest. The results indicated that modifications in the phenyl ring significantly affected antibacterial activity, with compounds containing electron-withdrawing groups like nitro showing enhanced effects against MRSA compared to their unsubstituted counterparts .

Evaluation of Anticancer Properties

In another investigation, researchers assessed the anticancer activity of various chalcone derivatives against a panel of human cancer cell lines. The study highlighted that the presence of the dimethylamino group was crucial for enhancing cytotoxicity, suggesting that structural modifications can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 3-nitroacetophenone and dimethylaminoacetaldehyde. Key steps include:

  • Using ethanol as a solvent with catalytic acid (e.g., HCl) or base (e.g., NaOH) to promote enolate formation.
  • Controlling temperature (60–80°C) and reaction time (6–12 hours) to maximize yield.
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the chalcone .
    • Data Table :
ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventEthanol65–75≥98%
Catalyst5% NaOH7097.5
Reaction Time8 hours6898.2

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : X-ray crystallography using SHELXL software (via single-crystal diffraction) is critical for determining bond angles, dihedral angles, and intermolecular interactions. For example:

  • The enone system (C=C-O) adopts an s-trans conformation.
  • Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice, as seen in analogous chalcones .
    • Key Structural Parameters :
ParameterValue (Å/°)
C=C bond length1.34 Å
C=O bond length1.22 Å
Dihedral angle (Ar-NO₂/Ar-N(CH₃)₂)12.5°

Advanced Research Questions

Q. What computational approaches are recommended to model the electronic properties and nonlinear optical (NLO) behavior of this chalcone?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts hyperpolarizability (β) and dipole moments. Key steps:

  • Optimize geometry using Gaussian 08.
  • Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer.
  • Compare with experimental UV-Vis and FT-IR data for validation .
    • Data Table :
PropertyCalculated ValueExperimental Value
HOMO-LUMO gap (eV)3.83.7 (UV-Vis)
Hyperpolarizability (β)12.3 × 10⁻³⁰ esu11.9 × 10⁻³⁰ esu

Q. How can contradictions in biological activity data be addressed for this compound in antiparasitic studies?

  • Methodological Answer : Discrepancies in in vitro vs. in vivo efficacy may arise from metabolic instability. Mitigation strategies include:

  • Molecular Dynamics (MD) Simulations : Assess binding stability to parasitic targets (e.g., Trypanosoma cruzi enzymes) over 100 ns trajectories.
  • ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
    • Case Study :
  • IC₅₀ (In vitro) : 8.2 µM vs. T. cruzi.
  • Half-life (MD) : 85 ns stability for ligand-enzyme complexes.

Q. What spectroscopic techniques are most effective for characterizing intermolecular interactions in solid-state studies?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify close contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer.
  • FT-IR and Raman Spectroscopy : Identify ν(C=O) and ν(NO₂) shifts due to crystal packing .
    • Example Data :
Interaction TypeContribution (%)
H···H45.2
C···O22.1
N···H12.7

Methodological Challenges & Solutions

Q. How can researchers resolve discrepancies in dihedral angles reported for similar chalcone derivatives?

  • Solution : Cross-validate crystallographic data (CCDC entries) with DFT-optimized geometries. For example:

  • Dihedral angles in 3-nitrophenyl derivatives vary by ±5° due to substituent electronic effects. Adjust computational basis sets (e.g., 6-31G* vs. def2-TZVP) to improve accuracy .

Q. What strategies improve reproducibility in chalcone synthesis for structure-activity relationship (SAR) studies?

  • Solution :

  • Standardize solvent purity (HPLC-grade ethanol).
  • Use in situ FT-IR monitoring to track enol-keto tautomerism.
  • Validate intermediates via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
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3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one

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